Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C9H12O3. It is a bicyclic compound featuring a ketone and an ester functional group. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate can be synthesized through an organocatalytic formal [4 + 2] cycloaddition reaction. This method involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins under mild and operationally simple conditions. The reaction is highly enantioselective and allows for the rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The production process involves standard organic synthesis techniques and requires careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing its biological activity and potential therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting molecules.
Comparison with Similar Compounds
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate: Similar structure but with additional methyl groups, affecting its reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and applications.
Properties
IUPAC Name |
methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-8(11)9-3-2-6(5-9)4-7(9)10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUTFYLPUHEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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